1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carbonyl]-4-(pyridin-2-yl)piperazine
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Overview
Description
1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carbonyl]-4-(pyridin-2-yl)piperazine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carbonyl]-4-(pyridin-2-yl)piperazine typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as 2-amino-2-oxazolines . The azetidine ring is often formed via cyclization of suitable amino acid derivatives . The final coupling of these heterocycles with the piperazine ring is achieved through amide bond formation under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carbonyl]-4-(pyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups to the piperazine ring .
Scientific Research Applications
1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carbonyl]-4-(pyridin-2-yl)piperazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carbonyl]-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds containing the oxazole ring, such as oxaprozin and mubritinib.
Azetidine Derivatives: Compounds with the azetidine ring, such as certain amino acid derivatives.
Piperazine Derivatives: Compounds featuring the piperazine ring, such as various pharmaceutical agents.
Uniqueness
1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carbonyl]-4-(pyridin-2-yl)piperazine is unique due to its combination of three distinct heterocyclic structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-13-10-15(20-26-13)18(25)23-11-14(12-23)17(24)22-8-6-21(7-9-22)16-4-2-3-5-19-16/h2-5,10,14H,6-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVOEBXSEKKWOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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